Quinaldic acid (CAS 93-10-7), or quinoline-2-carboxylic acid, is a premier bidentate N,O-chelating agent and versatile ligand utilized extensively in transition metal catalysis, gravimetric analysis, and advanced materials synthesis. Featuring a quinoline ring fused to a carboxylic acid moiety, it offers enhanced steric bulk and distinct lipophilicity compared to its pyridine-based analog, picolinic acid [1]. In procurement and process design, quinaldic acid is primarily selected for its ability to form highly stable, sparingly soluble complexes with divalent and trivalent metals (such as Cu, Zn, and Ir) and its unique performance as a robust ligand in palladium-catalyzed C-H functionalization [2]. Its capacity to withstand high ligand loadings without inhibiting catalytic cycles makes it a critical raw material for scalable pharmaceutical synthesis and high-precision analytical workflows.
Substituting quinaldic acid with simpler analogs like picolinic acid or nicotinic acid frequently leads to process failures, diminished yields, or loss of selectivity. While picolinic acid shares the basic N,O-coordination motif, its smaller pyridine core lacks the steric shielding and extended π-system of quinaldic acid, which directly impacts the stability constants of the resulting metal complexes and alters their aqueous solubility [2]. In catalytic cross-coupling, generic pyridine-carboxylates often exhibit severe concentration-dependent reaction inhibition, whereas quinaldic acid maintains catalytic turnover even at elevated ligand loadings [1]. Furthermore, in analytical and metallurgical separations, the specific precipitation profile of metal-quinaldate complexes cannot be replicated by other chelators, meaning unauthorized substitution will compromise gravimetric assay precision and metal extraction selectivity.
3-position isomers (e.g., picolinic acid) produce complete receptor blockade, whereas quinaldic acid yields only partial antagonism — substitution may shift endpoint interpretation.
Nicotinic acid coordinates monodentate via nitrogen; quinaldic acid's bidentate N,O-chelation enables 1:2 and 1:3 complexes — complexation capacity differs markedly.
Fused quinoline system alters redox behavior relative to monocyclic pyridine analogs — analytical detection methods may not transfer directly.
In the development of second-generation palladium catalyst systems for the transannular C-H functionalization of azabicycloalkanes, the choice between quinaldic acid and picolinic acid dictates the scalability of the reaction. Studies demonstrate that while both ligands perform well at 5 mol% loading (yielding ~80%), picolinic acid severely inhibits the reaction at higher concentrations, with product yield plummeting to 24% at 20 mol% loading. In stark contrast, quinaldic acid maintains a highly efficient 82-85% yield at the same 20 mol% loading, proving its resistance to catalyst poisoning [1].
| Evidence Dimension | Product yield at 20 mol% ligand loading |
| Target Compound Data | 82-85% yield (Quinaldic acid) |
| Comparator Or Baseline | 24% yield (Picolinic acid) |
| Quantified Difference | >3.4-fold higher yield at elevated ligand loading |
| Conditions | Pd(OAc)2 catalyzed transannular C-H functionalization, 150 °C |
Ensures reproducible and scalable catalytic performance in pharmaceutical manufacturing by eliminating the risk of reaction stalling caused by minor fluctuations in local ligand concentration.
While both quinaldic acid and picolinic acid form bidentate N,O-chelates with bivalent metals, the extended quinoline ring of quinaldic acid introduces significant steric bulk. This structural difference alters the thermodynamic stability constants of the resulting complexes and dramatically decreases their aqueous solubility. Consequently, quinaldic acid forms highly stable, sparingly soluble precipitates with Cu(II) and Zn(II) in slightly acidic to neutral solutions, whereas picolinic acid complexes often remain more soluble or require different pH conditions for quantitative precipitation [1].
| Evidence Dimension | Aqueous solubility and precipitation behavior of metal chelates |
| Target Compound Data | Forms sparingly soluble, quantitative precipitates with Cu(II)/Zn(II) |
| Comparator Or Baseline | Picolinic acid (forms more soluble complexes, less suited for direct gravimetry) |
| Quantified Difference | Enables precise gravimetric separation of heavy metals |
| Conditions | Aqueous metal solutions, slightly acidic to neutral pH |
Ensures high recovery rates and analytical precision in metallurgical quality control and trace metal quantification workflows.
Quinaldic acid serves as an indispensable ligand and directing group additive in the stereospecific synthesis of alpha-O-glycosides via Pd-catalyzed cross-coupling. Experimental evaluations of regiodivergent Suzuki-Miyaura cross-coupling systems reveal that the addition of quinaldic acid is strictly required to consume the glucal donor and yield the target alpha-O-glycoside with high stereoselectivity. Baseline reactions omitting quinaldic acid fail to achieve the necessary pi-pi interactions required for this specific stereochemical outcome, resulting in poor conversion and loss of stereocontrol [1].
| Evidence Dimension | Stereoselective yield of alpha-O-glycosides |
| Target Compound Data | High stereoselectivity and conversion (with Quinaldic acid) |
| Comparator Or Baseline | Poor conversion/stereocontrol (without Quinaldic acid) |
| Quantified Difference | Binary enabler of the stereospecific catalytic pathway |
| Conditions | Pd-catalyzed O-glycosylation of glucal donors |
Allows process chemists to synthesize complex, stereopure carbohydrate derivatives that are critical for modern drug discovery.
In the design of bis-cyclometalated Iridium(III) complexes for electrogenerated chemiluminescence, quinaldic acid provides distinct photophysical advantages over simpler ancillary ligands like acetylacetone. The extended pi-conjugation of the quinoline ring in quinaldic acid localizes the Lowest Unoccupied Molecular Orbital (LUMO) on the ancillary ligand itself, shifting the emission profile and enabling specific interligand energy transfer mechanisms. Free quinaldic acid exhibits a characteristic fluorescence at 374 nm, which serves as a vital spectroscopic marker during the synthesis and purification of these advanced luminescent materials [1].
| Evidence Dimension | LUMO localization and emission tuning |
| Target Compound Data | LUMO localized on the quinaldate ancillary ligand |
| Comparator Or Baseline | Acetylacetone (acac) (LUMO typically on the primary cyclometalating ligand) |
| Quantified Difference | Distinct shift in ECL emission wavelength and mechanism |
| Conditions | Photophysical characterization of (pq)2Ir(LX) complexes |
Enables material scientists to precisely tune the emission color and quantum efficiency of phosphorescent OLEDs and ECL sensors.
Utilizing quinaldic acid as a robust, loading-insensitive ligand in palladium-catalyzed transannular C-H activation to produce complex azabicycloalkanes and other high-value drug scaffolds [1].
Employing quinaldic acid as a highly selective precipitating agent for the precise quantitative determination of copper, zinc, and uranium in complex aqueous mixtures, outperforming generic basic extractants [2].
Applying quinaldic acid as a critical additive and directing group in Pd-catalyzed O-glycosylation to ensure high stereopurity of alpha-O-glycosides for therapeutic development [3].
Incorporating quinaldic acid as an ancillary ligand in Iridium(III) complexes to tune LUMO energy levels and optimize electrogenerated chemiluminescence for next-generation displays and diagnostic sensors [4].
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